2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide
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Description
Synthesis Analysis
The aim was to assess which molecule among these exhibits superior antibacterial activity against Klebsiella pneumoniae . Notably, the presence of the chloro atom in A2 was investigated for its potential impact on biological activity .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide includes a chloro atom, a fluoro group, and an N-methylanilino moiety. The chloro atom likely plays a crucial role in enhancing antibacterial activity by stabilizing the molecule within the target enzyme site .
Chemical Reactions Analysis
The compound’s antibacterial action appears to involve interaction with penicillin-binding proteins, ultimately leading to cell lysis. Further mechanistic studies are warranted to elucidate the precise pathways and interactions involved .
Future Directions
Properties
IUPAC Name |
2-chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O/c1-10(14)13(18)16-8-5-9-17(2)12-7-4-3-6-11(12)15/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSBYISARJAUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN(C)C1=CC=CC=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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